Egfr-IN-107
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-107 is an orally active inhibitor of the epidermal growth factor receptor (EGFR). It has shown significant anti-proliferative activity, particularly against certain cancer cell lines. This compound is notable for its ability to inhibit both wild-type EGFR and mutant forms such as EGFR L858R/T790M, making it a valuable tool in cancer research .
Vorbereitungsmethoden
The preparation of Egfr-IN-107 involves several synthetic routes. One common method includes the use of palladium-catalyzed regioselective synthesis. This method allows for the late-stage modification of complex drug molecules, ensuring high specificity and yield . Industrial production methods often involve large-scale synthesis using similar catalytic processes to ensure consistency and purity .
Analyse Chemischer Reaktionen
Egfr-IN-107 undergoes various chemical reactions, including:
Oxidation: This reaction is typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, using reagents such as halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-107 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of EGFR and to develop new synthetic routes for similar compounds.
Biology: Researchers use this compound to investigate cellular processes involving EGFR, such as cell proliferation, differentiation, and apoptosis.
Medicine: This compound is crucial in cancer research, particularly for developing targeted therapies for cancers with EGFR mutations.
Industry: This compound is used in the pharmaceutical industry for the development of new cancer treatments and for quality control in drug manufacturing
Wirkmechanismus
Egfr-IN-107 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound is particularly effective against mutant forms of EGFR, which are often associated with cancer .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-107 is unique in its high specificity and potency against both wild-type and mutant EGFR. Similar compounds include:
Erlotinib: Another EGFR inhibitor, but with different binding affinities and resistance profiles.
Gefitinib: Similar to erlotinib, but with a different spectrum of activity and side effects.
Osimertinib: Known for its effectiveness against T790M mutant EGFR, but with different pharmacokinetic properties
This compound stands out due to its balanced efficacy and safety profile, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C34H36FN7O2 |
---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-[2-(3-fluorophenyl)-1-methylindol-3-yl]pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C34H36FN7O2/c1-7-31(43)37-26-20-27(30(44-6)21-29(26)41(4)18-17-40(2)3)39-34-36-16-15-25(38-34)32-24-13-8-9-14-28(24)42(5)33(32)22-11-10-12-23(35)19-22/h7-16,19-21H,1,17-18H2,2-6H3,(H,37,43)(H,36,38,39) |
InChI-Schlüssel |
BJXXCHPXRUHHER-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC(=CC=C3)F)C4=NC(=NC=C4)NC5=C(C=C(C(=C5)NC(=O)C=C)N(C)CCN(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.